molecular formula C9H11NO4 B1169787 D-Glucopyranose, oligomeric, C8-10-alkyl glycosides CAS No. 161074-97-1

D-Glucopyranose, oligomeric, C8-10-alkyl glycosides

Cat. No.: B1169787
CAS No.: 161074-97-1
InChI Key:
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Description

D-Glucopyranose, oligomeric, C8-10-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability and low toxicity, making them environmentally friendly. They are widely used in various industries, including personal care, household cleaning, and industrial applications, due to their effective surface-active properties.

Synthetic Routes and Reaction Conditions:

    Direct Glycosylation Method: This method involves the reaction of C8-10 fatty alcohols with glucose in the presence of an acidic catalyst.

    Transglycosylation Method: This method involves two steps:

Industrial Production Methods: Industrial production typically follows the direct glycosylation method due to its simplicity and efficiency. The reaction is carried out in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, leading to the formation of alcohols.

    Substitution: These compounds can undergo substitution reactions where the alkyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles; typically carried out in the presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted glycosides depending on the nucleophile used.

Scientific Research Applications

D-Glucopyranose, oligomeric, C8-10-alkyl glycosides have a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of D-Glucopyranose, oligomeric, C8-10-alkyl glycosides is their ability to reduce surface tension at the interface between different phases (e.g., oil and water). This is achieved through the alignment of the hydrophobic alkyl chains with the hydrophobic phase and the hydrophilic glucose moieties with the aqueous phase. This alignment reduces the energy required to mix the phases, leading to the formation of stable emulsions or micelles .

Molecular Targets and Pathways:

    Cell Membranes: These compounds can interact with cell membranes, leading to increased permeability and facilitating the extraction of intracellular components.

    Proteins: They can interact with proteins, stabilizing them in solution and preventing aggregation.

Comparison with Similar Compounds

  • D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
  • Dodecyl glycoside
  • Alkyl polyglucosides

Comparison:

Properties

CAS No.

161074-97-1

Molecular Formula

C9H11NO4

Molecular Weight

0

Origin of Product

United States

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